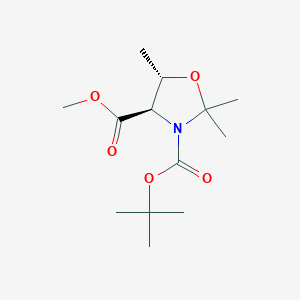

![molecular formula C6H12F3NO2 B1518890 2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol CAS No. 156239-80-4](/img/structure/B1518890.png)

2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol

Overview

Description

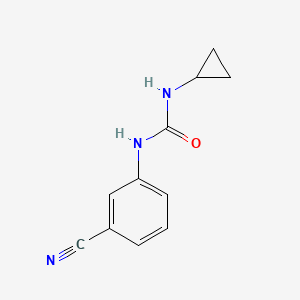

“2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol” is a chemical compound with the molecular formula C6H12F3NO2 and a molecular weight of 187.16 . It is a liquid at room temperature . This compound is used in various scientific research fields, including proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12F3NO2/c7-6(8,9)5-10(1-3-11)2-4-12/h11-12H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Scientific Research Applications

Molecular Packing and Liquid Properties

Research by Świergiel and Jadżyn (2017) on the self-assembling and molecular packing in liquid 1,2-ethanediol highlights the volumetric differentiation due to the structure of supramolecular polymers formed in these hydrogen-bonded liquids, which may have implications for understanding the behavior of similar compounds like 2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol in liquid states (Świergiel & Jadżyn, 2017).

Chemical Transformations and Synthesis

A study by Lal et al. (1999) on Bis(2-methoxyethyl)aminosulfur Trifluoride presents a broad-spectrum deoxofluorinating agent with enhanced thermal stability, effective for converting alcohols to alkyl fluorides and other transformations, suggesting potential synthetic applications for compounds within the same chemical family (Lal et al., 1999).

Carbon Dioxide Capture

Zhao et al. (2010) synthesized and characterized novel ionic liquids incorporating aminoethanol derivatives for carbon dioxide capture. This research outlines the potential environmental applications of similar compounds in absorbing CO2, highlighting their importance in developing sustainable technologies (Zhao et al., 2010).

Polymer Synthesis

Bakkali-Hassani et al. (2018) explored the use of commercial aminoalcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization, indicating that compounds with amino and hydroxyl groups, like this compound, may play a role in novel polymer synthesis methods (Bakkali-Hassani et al., 2018).

Site-Directed Conjugation in Proteins

Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides and proteins via periodate oxidation of a 2-amino alcohol, demonstrating the utility of amino alcohol structures in biochemical labeling and modification processes (Geoghegan & Stroh, 1992).

Mechanism of Action

The mechanism of action for “2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol” is not specified in the searched resources. Its applications in proteomics research suggest it may interact with proteins in specific ways .

More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources .

Safety and Hazards

Properties

IUPAC Name |

2-[2-hydroxyethyl(2,2,2-trifluoroethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO2/c7-6(8,9)5-10(1-3-11)2-4-12/h11-12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBSMDNAYMGVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156239-80-4 | |

| Record name | 2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)

![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)